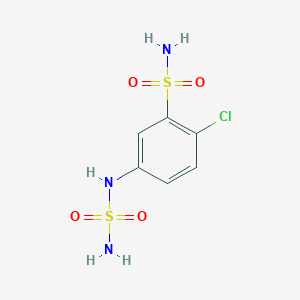
2-Chloro-5-(sulfamoylamino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(sulfamoylamino)benzenesulfonamide is an organic compound with the molecular formula C6H8ClN3O4S2. It is a derivative of benzenesulfonamide and is known for its applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with sulfamide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloro-5-(sulfamoylamino)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: It can be hydrolyzed in the presence of acids or bases to yield corresponding sulfonic acids and amines.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-(sulfamoylamino)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of new drugs, particularly as inhibitors of carbonic anhydrase enzymes, which are targets for anticancer and antimicrobial therapies.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in cells. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its use as an anticancer and antimicrobial agent . The molecular targets include carbonic anhydrase IX, which is overexpressed in many solid tumors .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-5-(sulfamoylamino)benzenesulfonamide include other benzenesulfonamide derivatives such as:
- 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide
- N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific inhibition of carbonic anhydrase IX, making it a valuable compound in targeted cancer therapy .
Properties
CAS No. |
56663-84-4 |
|---|---|
Molecular Formula |
C6H8ClN3O4S2 |
Molecular Weight |
285.7 g/mol |
IUPAC Name |
2-chloro-5-(sulfamoylamino)benzenesulfonamide |
InChI |
InChI=1S/C6H8ClN3O4S2/c7-5-2-1-4(10-16(9,13)14)3-6(5)15(8,11)12/h1-3,10H,(H2,8,11,12)(H2,9,13,14) |
InChI Key |
LBTZLSCGUMNCMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)N)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















